
An In-depth Technical Guide to N-(4-
Bromophenyl)hydrazinecarbothioamide

Author: BenchChem Technical Support Team. Date: May 2026

Compound of Interest

Compound Name:

N-(4-

Bromophenyl)hydrazinecarbothioa

mide

CAS No.: 2646-31-3

Cat. No.: B1225378
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For Researchers, Scientists, and Drug Development Professionals

Abstract
N-(4-Bromophenyl)hydrazinecarbothioamide, a member of the thiosemicarbazide class of

compounds, has garnered significant interest in medicinal chemistry due to its diverse

biological activities. This technical guide provides a comprehensive overview of its chemical

properties, synthesis, and known biological effects, with a focus on its potential as an

antimicrobial and anticonvulsant agent. Detailed experimental protocols and structured data

are presented to facilitate further research and development.
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Identifier Value

IUPAC Name N-(4-bromophenyl)hydrazine-1-carbothioamide

CAS Number 2646-31-3[1]

Molecular Formula C₇H₈BrN₃S[1]

Molecular Weight 246.13 g/mol [1]

Synthesis and Characterization
The synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide and its derivatives is well-

documented in the scientific literature. A common synthetic route involves the reaction of a

substituted aniline with carbon disulfide, followed by treatment with sodium chloroacetate and

subsequent reaction with hydrazine hydrate.

General Synthetic Protocol
A general method for synthesizing N-arylhydrazinecarbothioamides involves a multi-step one-

pot reaction. The process begins with the reaction of an aromatic amine, such as 4-

bromoaniline, with carbon disulfide. The resulting intermediate is then reacted with sodium

chloroacetate and subsequently with hydrazine hydrate to yield the desired N-(4-
Bromophenyl)hydrazinecarbothioamide. Acylation with various acyl chlorides can then be

performed to generate a library of derivatives.

Experimental Workflow: Synthesis of N-(4-Bromophenyl)hydrazinecarbothioamide
Derivatives
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Caption: General synthesis scheme for N-(4-Bromophenyl)hydrazinecarbothioamide and its

derivatives.

Characterization
The structural confirmation of synthesized N-(4-Bromophenyl)hydrazinecarbothioamide and

its derivatives is typically achieved through various spectroscopic techniques.

Infrared (IR) Spectroscopy: Key spectral bands include N-H stretching vibrations, C=C

aromatic stretching, and C=S stretching. For example, in one derivative, N-H stretching

appeared at 3243 and 3180 cm⁻¹, with the C=S bond showing a signal at 1076 cm⁻¹[2].
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to

elucidate the chemical structure, confirming the presence of aromatic protons, N-H protons,

and the carbon skeleton.

Elemental Analysis: The elemental composition (C, H, N, S) is determined to confirm the

empirical formula of the synthesized compounds.

Biological Activities and Potential Applications
N-(4-Bromophenyl)hydrazinecarbothioamide and its analogs have demonstrated a range of

biological activities, highlighting their potential in drug development. The presence of the 4-

bromophenyl moiety is often crucial for their anticancer activity[3].

Antimicrobial Activity
Derivatives of N-(4-Bromophenyl)hydrazinecarbothioamide have shown significant

antibacterial activity against various Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Antibacterial Activity of N-(4-Bromophenyl)hydrazinecarbothioamide
Derivatives

Compound ID Bacterial Strain MIC (µM) Reference

5e
Staphylococcus

aureus
12.5 [4]

MIC: Minimum Inhibitory Concentration

The increased antibacterial activity of compounds containing a 4-bromophenyl group may be

attributed to an increase in electron density on the hydrazinic end of the thiosemicarbazide

chain[5].

Anticonvulsant Activity
Several studies have explored the anticonvulsant properties of this class of compounds. The

activity is often evaluated in animal models using maximal electroshock (MES) and

subcutaneous pentylenetetrazole (scMET) seizure tests.
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Table 2: Anticonvulsant Screening of a Derivative

Compound

ID
Test Model

Protection

(%)

Dose

(mg/kg)
Time (h) Reference

PC 23 MES Active - - [6]

PC 23 6 Hz Active - - [6]

Computational studies suggest that these compounds may exert their anticonvulsant effects by

binding to molecular targets such as glutamate and GABA-A receptors[6].

Proposed Mechanism: Modulation of GABAergic Neurotransmission
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Caption: Postulated mechanism of anticonvulsant action via GABA-A receptor modulation.

Tyrosinase Inhibition
While not directly reported for the parent compound, structurally similar thiosemicarbazides are

known to be potent tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin synthesis,

making its inhibitors valuable in cosmetics and for treating hyperpigmentation disorders.
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Experimental Protocol: Tyrosinase Inhibition Assay

A common method to assess tyrosinase inhibitory activity is the mushroom tyrosinase assay[7].

Preparation of Solutions:

Prepare a stock solution of mushroom tyrosinase enzyme.

Prepare solutions of the test compound (N-(4-Bromophenyl)hydrazinecarbothioamide)

at various concentrations.

Prepare a solution of a known tyrosinase substrate, such as L-tyrosine or L-DOPA.

A known inhibitor, such as Kojic Acid, is used as a positive control.

Assay Procedure:

In a 96-well plate, add the test compound solutions.

Add the tyrosinase enzyme solution to each well and incubate.

Initiate the reaction by adding the substrate solution.

Measure the change in absorbance over time at a specific wavelength (typically around

475-510 nm) using a microplate reader[7][8]. The formation of dopachrome from the

oxidation of the substrate results in a colored product.

Data Analysis:

Calculate the rate of the enzymatic reaction for each concentration of the test compound.

Compare the reaction rates in the presence of the inhibitor to the control (no inhibitor) to

determine the percentage of inhibition.

The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%)

can be calculated.

Future Directions
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N-(4-Bromophenyl)hydrazinecarbothioamide and its derivatives represent a promising

scaffold for the development of new therapeutic agents. Future research should focus on:

Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader library

of derivatives to optimize biological activity and selectivity.

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling

pathways involved in their antimicrobial and anticonvulsant effects.

Pharmacokinetic and Toxicological Profiling: Evaluating the absorption, distribution,

metabolism, excretion, and toxicity (ADMET) properties of lead compounds to assess their

drug-like potential.

In Vivo Efficacy Studies: Testing the most promising compounds in relevant animal models of

infection and epilepsy to validate their therapeutic potential.

Conclusion
This technical guide has summarized the key chemical and biological properties of N-(4-
Bromophenyl)hydrazinecarbothioamide. The available data strongly suggest that this

compound and its derivatives are valuable starting points for the design and development of

novel antimicrobial and anticonvulsant drugs. The provided experimental protocols and

structured data offer a foundation for researchers to build upon in their exploration of this

versatile chemical scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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